![molecular formula C20H17BrClN3O2S B14921089 N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]-3-(dimethylamino)benzohydrazide](/img/structure/B14921089.png)
N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]-3-(dimethylamino)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-3-(DIMETHYLAMINO)BENZOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a chlorophenyl group, and a dimethylamino group, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of N’~1~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-3-(DIMETHYLAMINO)BENZOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the furan ring, followed by the introduction of the bromine and chlorophenyl groups. The final step involves the condensation of the intermediate with dimethylaminobenzohydrazide under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine and chlorophenyl groups can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’~1~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-3-(DIMETHYLAMINO)BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~1~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-3-(DIMETHYLAMINO)BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
When compared to similar compounds, N’~1~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-3-(DIMETHYLAMINO)BENZOHYDRAZIDE stands out due to its unique combination of functional groups. Similar compounds include:
- N’~1~-((E)-1-{4-BROMO-5-[(4-METHYLPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-3-(DIMETHYLAMINO)BENZOHYDRAZIDE
- N’~1~-((E)-1-{4-BROMO-5-[(4-FLUOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-3-(DIMETHYLAMINO)BENZOHYDRAZIDE These compounds share similar structures but differ in the substituents on the phenyl ring, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C20H17BrClN3O2S |
|---|---|
Molecular Weight |
478.8 g/mol |
IUPAC Name |
N-[(E)-[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylideneamino]-3-(dimethylamino)benzamide |
InChI |
InChI=1S/C20H17BrClN3O2S/c1-25(2)15-5-3-4-13(10-15)19(26)24-23-12-16-11-18(21)20(27-16)28-17-8-6-14(22)7-9-17/h3-12H,1-2H3,(H,24,26)/b23-12+ |
InChI Key |
LSBQDIZPMVLGLG-FSJBWODESA-N |
Isomeric SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N/N=C/C2=CC(=C(O2)SC3=CC=C(C=C3)Cl)Br |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NN=CC2=CC(=C(O2)SC3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


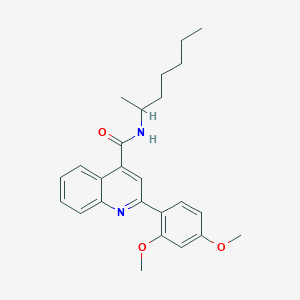
![2-[(2,4-dinitrophenyl)sulfanyl]-5-methyl-1H-benzimidazole](/img/structure/B14921010.png)
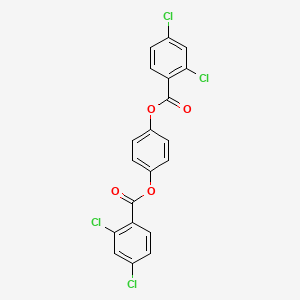
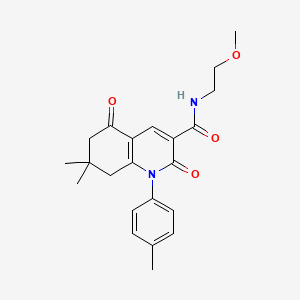
![7-(Difluoromethyl)-5-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14921025.png)
![4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B14921032.png)
![(2E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B14921046.png)
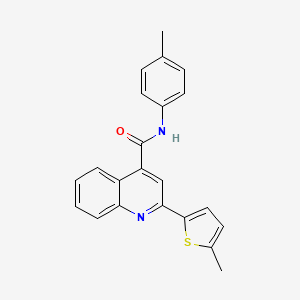
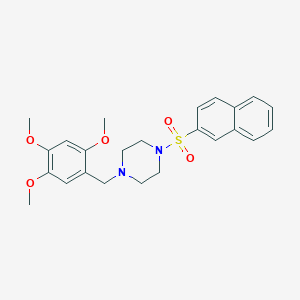
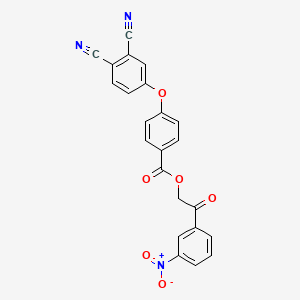
![N,N'-1,2,5-oxadiazole-3,4-diylbis{2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide}](/img/structure/B14921073.png)
![4-nitro-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B14921078.png)
methanone](/img/structure/B14921081.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B14921097.png)
